molecular formula C8H9NO2 B2651354 5-Ethoxynicotinaldehyde CAS No. 227939-23-3

5-Ethoxynicotinaldehyde

Cat. No.: B2651354
CAS No.: 227939-23-3
M. Wt: 151.165
InChI Key: HIDAERAKVUSKAA-UHFFFAOYSA-N
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Description

5-Ethoxynicotinaldehyde: is an organic compound with the molecular formula C8H9NO2 It is a derivative of nicotinaldehyde, where the ethoxy group is attached to the fifth position of the pyridine ring

Scientific Research Applications

Chemistry: 5-Ethoxynicotinaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Safety and Hazards

The compound is classified as causing skin irritation (H315) according to the Globally Harmonized System of Classification and Labelling of Chemicals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Future Directions

While specific future directions for 5-Ethoxynicotinaldehyde are not available, research into similar organic compounds is ongoing. This includes the development of new synthetic methods, exploration of novel reactions, and investigation of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethoxynicotinaldehyde can be synthesized through several methods. One common approach involves the ethoxylation of nicotinaldehyde. This reaction typically requires the use of an ethylating agent such as diethyl sulfate or ethyl iodide in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethoxylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-ethoxynicotinic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 5-ethoxynicotinyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming derivatives like hydrazones or oximes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrazine or hydroxylamine in ethanol.

Major Products Formed:

    Oxidation: 5-Ethoxynicotinic acid.

    Reduction: 5-Ethoxynicotinyl alcohol.

    Substitution: Hydrazones and oximes.

Mechanism of Action

The mechanism of action of 5-Ethoxynicotinaldehyde involves its interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with amines, which may lead to the formation of biologically active compounds. The ethoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

    Nicotinaldehyde: The parent compound, lacking the ethoxy group.

    5-Methoxynicotinaldehyde: Similar structure with a methoxy group instead of an ethoxy group.

    6-Ethoxynicotinaldehyde: An isomer with the ethoxy group at the sixth position.

Uniqueness: 5-Ethoxynicotinaldehyde is unique due to the presence of the ethoxy group at the fifth position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

5-ethoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8-3-7(6-10)4-9-5-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDAERAKVUSKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227939-23-3
Record name 5-ethoxypyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 15-3 (14.0 g, 66.5 mmol) and CH2Cl2 (200 mL) at -78° C. under argon was added DIBAL (1.0M hexanes, 90 ml) dropwise over 30 minutes. After 30 minutes, the solution was warmed to 0° C. for 1 hour. The reaction was quenched with 100 ml 1.0M Rochelle's salt, stirred for 1.0 hour and then extracted with Et2O. The organic layer was dried (MgSO4), and then concentrated to give the aldehyde 15-4 as a brown oil.
Name
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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